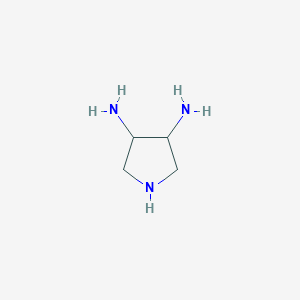
Pyrrolidine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3,4-diamine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with two amine groups attached at the 3rd and 4th positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-3,4-diamine can be synthesized through several methods. One common approach involves the reduction of pyrrolidine-3,4-dione using a suitable reducing agent such as sodium borohydride. Another method includes the catalytic hydrogenation of pyrrolidine-3,4-dinitro compound under hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow hydrogenation of pyrrolidine-3,4-dinitro compound. This process is carried out in a high-pressure reactor with a palladium on carbon catalyst, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidine-3,4-dione using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form this compound hydrochloride using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrrolidine-3,4-dione.
Reduction: this compound hydrochloride.
Substitution: N-alkylated pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of pyrrolidine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
- Pyrrolidine-2,5-dione
- Pyrrolidine-3,4-dione
- Pyrrolidine-2-one
Properties
Molecular Formula |
C4H11N3 |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
pyrrolidine-3,4-diamine |
InChI |
InChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2 |
InChI Key |
WCOQAGPRGRKKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















